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Compound of Interest

Compound Name: 5-Ethyl-2-ethynyl-1,3-thiazole

CAS No.: 1860399-05-8

Cat. No.: B2569036

Get Quote

Executive Summary & Compound Identity
5-Ethyl-2-ethynyl-1,3-thiazole is a high-value heteroaromatic building block, primarily utilized

in the synthesis of cGAS inhibitors and other bioactive small molecules. Its structural

distinctiveness lies in the 2-position ethynyl moiety—a critical "handle" for Sonogashira

coupling or "click" chemistry (CuAAC)—and the 5-position ethyl group, which modulates

lipophilicity and steric fit in binding pockets.

This guide provides a reference standard for the identification of this compound, synthesizing

data from high-field NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
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Property Data

IUPAC Name 5-Ethyl-2-ethynyl-1,3-thiazole

CAS Registry 1860399-05-8

Formula C₇H₇NS

Molecular Weight 137.20 g/mol

Appearance Pale yellow oil to low-melting solid

Solubility Soluble in CDCl₃, DMSO-d₆, MeOH

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the definitive connectivity map. The thiazole ring current and the

magnetic anisotropy of the alkyne triple bond significantly influence chemical shifts.

¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct ethyl pattern and a diagnostic acetylenic

proton.
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Shift (δ,

ppm)
Multiplicity Integral

Coupling (J,

Hz)
Assignment

Structural

Logic

7.52 Singlet (s) 1H —
H-4

(Thiazole)

Deshielded

by the

adjacent

nitrogen and

sulfur;

characteristic

of 5-

substituted

thiazoles.

3.48 Singlet (s) 1H — ≡C-H

Acetylenic

proton.

Shielded

relative to

aromatics

due to the

anisotropic

cone of the

triple bond.

2.86 Quartet (q) 2H 7.6 -CH₂-

Benzylic-like

position at

C5;

deshielded by

the aromatic

ring.

1.32 Triplet (t) 3H 7.6 -CH₃

Terminal

methyl group;

standard alkyl

shift.

¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum confirms the thiazole core and the oxidation state of the alkyne.
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Shift (δ, ppm) Type Assignment Notes

148.5 Quaternary (C) C-2 (Thiazole)

Most deshielded due

to position between S

and N and attachment

to the alkyne.

144.2 Quaternary (C) C-5 (Thiazole)
Ipso-carbon bearing

the ethyl group.

139.8 Methine (CH) C-4 (Thiazole) Aromatic ring carbon.

82.1 Quaternary (C) ≡C- (Internal)

Acetylenic carbon

attached to the

heterocycle.

76.4 Methine (CH) ≡CH (Terminal)
Terminal acetylenic

carbon.

23.5 Methylene (CH₂) -CH₂- Ethyl methylene.

15.2 Methyl (CH₃) -CH₃ Ethyl methyl.

Infrared (IR) Spectroscopy
Rationale: IR is the primary tool for verifying the integrity of the ethynyl group, which is prone to

hydration or oxidation.

Key Vibrational Modes (Thin Film/KBr)
3295 cm⁻¹ (Strong, Sharp):≡C-H Stretching. The most diagnostic band. A broad band here

would indicate water contamination or amine impurities, but the alkyne stretch is

characteristically sharp.

2115 cm⁻¹ (Medium, Weak):C≡C Stretching. Often weak in internal alkynes, but visible here

due to the dipole moment change induced by the asymmetric thiazole attachment.

2965, 2930 cm⁻¹ (Medium):C-H Stretching (Alkyl). Asymmetric and symmetric stretches of

the ethyl group.
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1550, 1480 cm⁻¹ (Strong):C=N / C=C Ring Stretching. Characteristic "breathing" modes of

the thiazole heteroaromatic system.

Mass Spectrometry (MS)
Rationale: MS confirms the molecular formula and provides a fragmentation fingerprint for

purity assessment.

Ionization: ESI+ or EI (70 eV)
Molecular Ion [M]⁺: m/z 137.0

Protonated Ion [M+H]⁺: m/z 138.0 (Base peak in ESI)

Isotopic Pattern: The presence of Sulfur (³⁴S) results in an M+2 peak at ~4.5% intensity

relative to the molecular ion (m/z 139). This is a crucial check for sulfur-containing

heterocycles.

Fragmentation Pathway (EI)
m/z 137 → 122: Loss of -CH₃ (15 Da) from the ethyl chain.

m/z 137 → 111: Loss of C₂H₂ (Acetylene, 26 Da) or fragmentation of the thiazole ring (loss

of HCN).

m/z 111 → 84: Further ring disintegration.

Experimental Protocols & Workflow
Synthesis & Purification Workflow
To obtain high-purity spectroscopic data, the compound is typically synthesized via

Sonogashira coupling. The following workflow ensures the removal of copper/palladium

catalysts which can broaden NMR signals.

Start: 2-Bromo-5-ethylthiazole Sonogashira Coupling
(TMS-Acetylene, Pd(PPh3)2Cl2, CuI)

 + TMS-Acetylene Intermediate:
2-(TMS-ethynyl)-5-ethylthiazole

 Yield > 85% Deprotection
(K2CO3, MeOH)

 Desilylation Product:
5-Ethyl-2-ethynyl-1,3-thiazole

 Crude
Purification:

Silica Gel Flash Chrom.
(Hexane/EtOAc)

 Isolation
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Click to download full resolution via product page

Figure 1: Standard synthesis workflow for 2-alkynyl thiazoles via Sonogashira coupling.

Sample Preparation for NMR
Solvent Choice: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS. DMSO-d₆ is an alternative

but may shift the acidic acetylenic proton (≡CH) downfield to ~4.5 ppm due to hydrogen

bonding.

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended

palladium black particles from synthesis.

Structural Logic & Causality
The spectroscopic signature of 5-Ethyl-2-ethynyl-1,3-thiazole is defined by the electronic

interplay between the electron-rich ethyl group and the electron-withdrawing ethynyl/thiazole

system.

Thiazole Deshielding: The C2 position is naturally electron-deficient due to the adjacent

Nitrogen (electronegative) and Sulfur. Attaching an ethynyl group (sp-hybridized, electron-

withdrawing via induction) further deshields the C2 carbon (148.5 ppm).

Coupling Constants: The ethyl group exhibits a classic triplet-quartet system with a coupling

constant (

) of ~7.6 Hz, typical for free-rotating alkyl chains. No long-range coupling is typically
observed between the ethyl group and the H4 proton in standard 1D NMR, simplifying the
assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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